molecular formula C17H11Cl2N5O2S B2775607 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide CAS No. 894069-02-4

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide

Katalognummer B2775607
CAS-Nummer: 894069-02-4
Molekulargewicht: 420.27
InChI-Schlüssel: RIOVVYAFMXGVJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It’s a small molecule with a molecular weight of 281.32 . It’s used in the preparation of medicines for preventing or treating pulmonary inflammation and lung cancer .


Synthesis Analysis

The synthesis of this compound involves various synthetic routes. One typical method is cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the use of commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazole ring substituted by a phenyl group . The InChI code for this compound is 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, one reaction involves the use of MeOH: CH (CH) 2 Cl 2 1: flash column chromatography of 20 gave compound 5 (0.27g) as a pale yellow oil in 52% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 200-201 . The 1H NMR spectrum, δ, ppm: 5.33 (2H, s, CH 2); 6.88–7.39 (10H, m, H Ar); 9.75 (1H, s, NH). 13 C NMR spectrum, δ C, ppm: 60.2 (CH 2); 117.1; 122.1; 125.4; 127.3; 127.6; 127.8; 129.8; 138.2; 153.8; 167.8 .

Wissenschaftliche Forschungsanwendungen

Anti-Asthmatic and Respiratory Diseases Treatment

Compounds bearing a ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamide structure have been synthesized and evaluated for their potential in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these, specific derivatives demonstrated potent anti-asthmatic activity, suggesting their significant value in treating asthma and other respiratory diseases. This investigation also discusses the structure-activity relationships within this compound series (Kuwahara et al., 1997).

Antiviral Activities

Research into triazolo[4,3-b]pyridazine derivatives has uncovered promising antiviral properties, particularly against the hepatitis A virus (HAV). Novel derivatives were synthesized, showing significant reduction in virus count, with some compounds exhibiting higher effectiveness compared to others. This highlights the potential of these compounds in antiviral therapies (Shamroukh & Ali, 2008).

Antimicrobial and Antifungal Properties

A study on new pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, has shown notable antimicrobial activity against various organisms. This includes both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, suggesting their potential use in treating bacterial and fungal infections (Hassan, 2013).

Anticancer and Antitumor Activities

Research into 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides has indicated moderate to high anticancer and anti-HIV activities. These findings suggest potential therapeutic applications in treating cancer and managing HIV infection (Brzozowski, 1998).

Eigenschaften

IUPAC Name

3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O2S/c18-14-5-4-13(9-15(14)19)27(25,26)23-12-3-1-2-11(8-12)16-6-7-17-21-20-10-24(17)22-16/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOVVYAFMXGVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.